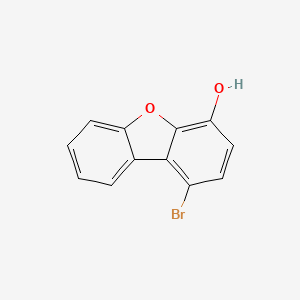

1-bromo-dibenzofuran-4-ol

描述

Overview of Dibenzofuran (B1670420) Scaffolds in Organic Chemistry and Materials Science

The dibenzofuran scaffold, a tricyclic aromatic system composed of two benzene (B151609) rings fused to a central furan (B31954) ring, is a significant structural motif in both organic chemistry and materials science. ontosight.aiekb.eg This rigid, planar structure possesses unique electronic and thermal properties, making it a valuable building block for a wide range of functional molecules. ekb.eg

In the realm of organic chemistry, dibenzofuran derivatives are integral to the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.netresearchgate.net The scaffold's structure can be strategically modified to create compounds with diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.aiontosight.ai Researchers have developed numerous synthetic protocols to access functionalized dibenzofurans, highlighting their importance as synthetic intermediates. researchgate.netacs.org The dibenzofuran core has also been employed as a synthetic mimetic for peptide β-turns, which can induce the formation of specific secondary structures in small peptides. researchgate.net

In materials science, the thermal stability and photophysical properties of the dibenzofuran core are highly valued. ekb.egacs.org These characteristics are exploited in the development of advanced materials, such as polymers and dyes. Furthermore, dibenzofuran derivatives are investigated for their applications in optoelectronic devices due to their fluorescence properties and are used as effective heat transfer agents in industrial processes because of their thermal robustness. ekb.eg The compound 1-bromodibenzofuran (B8490), a closely related derivative, is noted as an important synthetic intermediate in the preparation of organic luminescent materials. google.combloomtechz.com

Significance of Halogenated Dibenzofurans in Research

Halogenated dibenzofurans, a subclass of dibenzofurans containing one or more halogen atoms, are of significant interest to the research community. The introduction of halogen atoms, such as bromine or chlorine, onto the dibenzofuran backbone profoundly influences the molecule's chemical and physical properties, including its stability and lipophilicity. ontosight.ai This has implications for their behavior in biological and environmental systems. ontosight.ai

Much of the research on halogenated dibenzofurans has been driven by their identification as environmental pollutants, often formed during combustion processes like municipal waste incineration. ekb.egtandfonline.com These compounds, particularly polyhalogenated dibenzofurans (PXDFs), are studied to understand their environmental fate, persistence, and potential for bioaccumulation. ontosight.aifood.gov.uk From a toxicological perspective, certain halogenated dibenzofurans are known to bind to the aryl hydrocarbon (Ah) receptor, inducing biological effects similar to those of chlorinated dioxins. tandfonline.comnih.gov

Beyond environmental science, halogenation is a fundamental tool in synthetic organic chemistry for modifying the reactivity and properties of molecules. sci-hub.se Bromo-organic compounds, in particular, are versatile reagents and intermediates in a variety of organic transformations. sci-hub.se The presence of a bromine atom on the dibenzofuran scaffold, as in 1-bromo-dibenzofuran-4-ol, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex structures for applications in medicinal chemistry and materials science. bloomtechz.comresearchgate.net

Rationale for Focused Academic Inquiry into this compound

The specific academic interest in this compound stems from its potential as a specialized chemical building block. Its structure combines the foundational dibenzofuran scaffold with two distinct functional groups: a hydroxyl (-OH) group and a bromine (-Br) atom. This bifunctionality makes it a versatile intermediate for the synthesis of more complex, highly substituted dibenzofuran derivatives.

The hydroxyl group at the 4-position can be used for various chemical transformations, while the bromine atom at the 1-position is a key functional group for introducing further molecular complexity, often through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net The ability to selectively react at one of these positions while leaving the other intact is crucial for constructing elaborate molecules with precisely defined structures.

Given that substituted dibenzofurans are explored for their pharmacological activities and as components of functional materials, this compound represents a valuable starting point for creating novel compounds. ontosight.aibloomtechz.com For instance, its parent compound, dibenzofuran-4-ol, is a known precursor in the synthesis of other functionalized dibenzofurans. chemicalbook.com The synthesis of 1-bromodibenzofuran from dibenzofuran-1-ol (B1274313) has been documented, underscoring the utility of such halogenated phenols in creating important intermediates for materials science. google.com Therefore, the focused inquiry into this compound is driven by its utility in synthetic chemistry, providing access to a wider range of dibenzofuran-based molecules for academic and industrial research.

Data Tables

Table 1: Physicochemical Properties of Related Dibenzofuran Compounds Note: Data is compiled from various sources and may be predicted.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Dibenzofuran | C₁₂H₈O | 168.19 | 83-87 | 287 |

| 1-Bromodibenzofuran | C₁₂H₇BrO | 247.09 | 67 | 343.8±15.0 (Predicted) chembk.com |

| Dibenzofuran-4-ol | C₁₂H₈O₂ | 184.19 | 125 chemicalbook.com | Not Available |

| This compound | C₁₂H₇BrO₂ | 263.09 | Not Available | Not Available |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| CAS Number | 873974-43-7 chemicalbook.com |

| PubChem CID | 131862595 nih.gov |

| Molecular Formula | C₁₂H₇BrO₂ nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-bromodibenzofuran-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNOJDJYFVRUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873974-43-7 | |

| Record name | 1-Bromodibenzo[b,d]furan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 1 Bromo Dibenzofuran 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-bromo-dibenzofuran-4-ol provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms and aromatic rings typically shifting signals to a higher frequency (downfield). The multiplicity of a signal, governed by the n+1 rule, indicates the number of adjacent non-equivalent protons.

Due to the absence of specific experimental data for this compound in the searched literature, a detailed table of chemical shifts and coupling constants cannot be provided. However, a hypothetical analysis based on the structure would predict distinct signals for the aromatic protons and the hydroxyl proton. The protons on the brominated ring and the hydroxyl-substituted ring would exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) based on their coupling with neighboring protons. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could vary with solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

Without experimental data, a precise data table cannot be generated. A general prediction would place the signals for the aromatic carbons in the typical downfield region (approximately 100-160 ppm). The carbon atom attached to the bromine (C-1) would be influenced by the halogen's electronegativity and heavy atom effect. Similarly, the carbon atom bearing the hydroxyl group (C-4) and the carbons of the furan (B31954) ring would have characteristic chemical shifts. Quaternary carbons, those without any attached protons, would also be identifiable in the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule, which is essential for unambiguous structural elucidation.

Correlation Spectroscopy (COSY): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would allow for the tracing of proton-proton networks within the dibenzofuran (B1670420) scaffold and confirm the relative positions of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This technique would be instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS Fragmentation Patterns

The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint that can be used for structural elucidation. The method of ionization can significantly influence the fragmentation pattern.

Electron Ionization (EI): EI is a hard ionization technique that typically leads to extensive fragmentation. For this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br) would be expected. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules such as CO and H₂O, as well as the loss of the bromine atom.

Electrospray Ionization (ESI): ESI is a soft ionization technique that usually results in less fragmentation and a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. For this compound, ESI would be useful for confirming the molecular weight. Fragmentation in ESI-MS/MS experiments on the [M+H]⁺ or [M-H]⁻ ions could provide further structural information. For instance, the fragmentation of related benzofuran (B130515) neolignans often involves the loss of methanol (B129727) or water. nih.gov

A detailed fragmentation table is not possible without experimental spectra.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₁₂H₇BrO₂, HRMS would be used to confirm this exact formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. This is a critical step in the unambiguous identification of a new compound.

| Property | Value |

| Formula | C₁₂H₇BrO₂ |

| Calculated Monoisotopic Mass | 261.9629 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides crucial information about the connectivity of atoms and the stability of different parts of the molecule.

Upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) of this compound is generated. In the first stage of the MS/MS experiment, this molecular ion is isolated. It is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation of brominated aromatic compounds often involves the loss of the bromine atom and characteristic cleavages of the ring system. For this compound, key fragmentation pathways can be predicted based on the known behavior of related compounds such as brominated dibenzofurans. researchgate.net Common fragmentation patterns would likely include the loss of a bromine radical (•Br), followed by the sequential loss of carbon monoxide (CO) and other small neutral molecules. The presence of the hydroxyl group can also lead to specific fragmentation pathways, such as the loss of a water molecule (H₂O) under certain conditions.

A plausible fragmentation pathway for the molecular ion of this compound is initiated by the cleavage of the C-Br bond, which is relatively weak. The subsequent loss of CO is a characteristic fragmentation of the furan ring in dibenzofurans.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| [M]⁺˙ | [M-Br]⁺ | •Br | Loss of the bromine atom, indicating its presence. |

| [M-Br]⁺ | [M-Br-CO]⁺ | CO | Loss of carbon monoxide from the furan ring. |

| [M-Br-CO]⁺ | [M-Br-2CO]⁺ | CO | Further fragmentation of the aromatic backbone. |

| [M]⁺˙ | [M-CHO]⁺ | •CHO | Loss of a formyl radical, involving the hydroxyl group. |

These predicted fragmentation patterns provide a veritable fingerprint of the molecule, confirming the presence of the bromine and hydroxyl substituents, as well as the core dibenzofuran structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation by this compound corresponds to the vibrational transitions of its covalent bonds. The resulting IR spectrum displays a series of absorption bands, with the position and intensity of each band being characteristic of a specific type of bond and its molecular environment.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the aromatic C-H bonds, the C-O-C ether linkage of the dibenzofuran ring, and the C-Br bond.

The most prominent and easily identifiable band will be due to the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings will give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

The C-O-C asymmetric stretching of the dibenzofuran ether linkage is anticipated to produce a strong absorption band in the 1200-1300 cm⁻¹ region. Finally, the C-Br stretching vibration will be observed in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium to Weak |

| Aromatic C=C | C=C stretch | 1450-1600 | Medium |

| Aryl Ether (C-O-C) | Asymmetric C-O stretch | 1200-1300 | Strong |

| Aryl Halide (C-Br) | C-Br stretch | 500-700 | Medium to Strong |

The collective pattern of these absorption bands provides a robust confirmation of the functional groups present in the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of its conjugated π-system.

Dibenzofuran and its derivatives are aromatic compounds with an extended π-electron system, which results in strong UV absorption. A comparative study on the electronic transitions of dibenzofuran and related compounds provides a basis for predicting the UV-Vis spectrum of this compound. ruc.dk The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.

The introduction of a bromine atom and a hydroxyl group as substituents on the dibenzofuran ring is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the parent dibenzofuran molecule. This is due to the auxochromic nature of the hydroxyl group and the halogen, which have lone pairs of electrons that can interact with the π-system of the aromatic rings, effectively extending the conjugation and lowering the energy of the electronic transitions.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π* (Band I) | ~300-320 | High |

| π → π* (Band II) | ~250-270 | Very High |

| π → π* (Band III) | ~220-240 | High |

The precise positions and intensities of these bands can be influenced by the solvent used for the measurement, with polar solvents often causing further shifts in the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

In the crystalline state, the molecules of this compound would likely be arranged in a regular, repeating pattern. Intermolecular forces, such as hydrogen bonding involving the hydroxyl group, and halogen bonding involving the bromine atom, would play a significant role in stabilizing the crystal lattice. The hydroxyl group is a strong hydrogen bond donor and acceptor, and it is highly probable that intermolecular O-H···O hydrogen bonds would be a dominant feature of the crystal packing.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding, π-π Stacking |

| Molecular Conformation | Near-planar dibenzofuran core |

A definitive determination of the solid-state structure would require the growth of a suitable single crystal of this compound and subsequent analysis by X-ray diffraction.

Computational Chemistry and Theoretical Studies of 1 Bromo Dibenzofuran 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. nih.gov DFT calculations are used to determine the electronic structure of a molecule, from which numerous properties can be derived.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 1-bromo-dibenzofuran-4-ol, this would be performed using a DFT method, such as the B3LYP functional, with a suitable basis set like 6-311G(d,p). researchgate.netresearchgate.net This process finds the minimum energy conformation of the molecule in its ground state.

From the optimized geometry, a wealth of information about the molecule's electronic structure can be obtained. Key parameters include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected around the oxygen atoms of the hydroxyl and furan (B31954) groups, while positive potential would be located around the hydroxyl proton. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and optical properties. researchgate.net

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Indicates electron-donating capability. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and electronic transitions. researchgate.net |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net

The predicted vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional movements of the atoms. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental spectra. dntb.gov.ua

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description of Motion |

|---|---|---|

| O-H stretch | ~3600 | Stretching of the hydroxyl group bond. |

| Aromatic C-H stretch | 3100-3000 | Stretching of C-H bonds on the aromatic rings. sapub.org |

| C-O-C stretch (furan) | ~1250 | Asymmetric stretching of the ether linkage in the furan ring. |

| C-O stretch (hydroxyl) | ~1200 | Stretching of the C-O bond of the hydroxyl group. |

| C-Br stretch | ~650 | Stretching of the carbon-bromine bond. |

DFT calculations are highly effective for predicting various spectroscopic properties, aiding in the structural elucidation of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors. nih.gov These tensors are then converted into ¹H and ¹³C NMR chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning peaks in experimental NMR spectra and confirming molecular structures. nrel.govresearchgate.net

UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. sapub.orgsharif.edu Including a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to achieve results that are comparable to experimental spectra measured in solution. mdpi.com

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | ~310 | 0.15 | HOMO → LUMO |

| S0 → S2 | ~285 | 0.40 | HOMO-1 → LUMO |

| S0 → S3 | ~250 | 0.32 | HOMO → LUMO+1 |

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com In an MD simulation, the motion of every atom is calculated over a series of small time steps by solving Newton's equations of motion. The forces between atoms are described by a molecular mechanics force field, such as GAFF or OPLS/AA. virtualchemistry.org

For this compound, MD simulations could be employed to:

Investigate its conformational dynamics and flexibility.

Study its interactions with solvent molecules, such as water or an organic solvent, by calculating properties like radial distribution functions to understand the structure of the solvation shell around the molecule.

Simulate its behavior in a larger system, such as its interaction with a biological membrane or a protein active site.

Quantum Chemical Simulations of Fragmentation Mechanisms

Quantum chemical calculations are instrumental in understanding the fragmentation pathways of molecules, which is particularly relevant for interpreting mass spectrometry (MS) data. nih.gov By mapping the potential energy surface, these simulations can identify the most energetically favorable routes for molecular fragmentation following ionization.

This involves:

Calculating the energies of the parent molecular ion and various potential fragment ions and neutral losses.

Locating the transition state structures for bond cleavage steps.

Determining the activation energies for different fragmentation pathways.

For this compound, simulations could predict whether the initial fragmentation is more likely to involve the loss of a bromine atom, a carbon monoxide molecule from the furan ring, or a fragment from one of the benzene (B151609) rings. This theoretical fragmentation pattern can then be compared with experimental collision-induced dissociation (CID) mass spectra to confirm the structure of the parent molecule. nih.gov

Studies on Excited States and Photophysical Properties

The interaction of a molecule with light is governed by its excited-state properties. TD-DFT is a primary tool for exploring these properties computationally. mdpi.com Beyond predicting UV-Vis absorption, these calculations can provide deep insights into the de-excitation pathways available to the molecule after it absorbs a photon.

Key photophysical properties that can be investigated for this compound include:

Fluorescence: The energy of the transition from the first excited singlet state (S₁) back to the ground state (S₀) can be calculated to predict the fluorescence emission spectrum. researchgate.net

Intersystem Crossing (ISC): The efficiency of ISC, the process where the molecule transitions from a singlet excited state to a triplet excited state (e.g., S₁ → T₁), can be estimated by calculating the spin-orbit coupling between the relevant states. The presence of the heavy bromine atom in this compound is expected to enhance the rate of ISC.

Phosphorescence: The energy of the transition from the lowest triplet state (T₁) to the ground state (S₀) can be calculated to predict the phosphorescence spectrum. nih.gov

These studies are crucial for understanding whether the molecule is likely to be fluorescent or phosphorescent and for evaluating its potential use in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer. researchgate.netresearchgate.net

Computational Investigations into this compound Remain Largely Unexplored

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the mechanistic aspects of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting molecular properties, and understanding the behavior of chemical compounds, it appears that this compound has not yet been a direct subject of such in-depth investigations.

Searches of scholarly databases and computational chemistry literature did not yield any dedicated studies presenting mechanistic insights, such as the exploration of reaction pathways, transition state analyses, or detailed energy profiling for this particular molecule.

However, the broader field of computational chemistry has extensively examined related compounds, such as dibenzofurans and other halogenated aromatic compounds. These studies provide a foundational understanding of the methodologies that could be applied to this compound. For instance, theoretical studies on the formation of the basic dibenzofuran (B1670420) structure have utilized molecular orbital theory to map out reaction pathways. Similarly, Density Functional Theory (DFT) has been employed to investigate the antioxidant mechanisms of benzofuran (B130515) derivatives and the reactivity of other complex heterocyclic systems. These established computational approaches could, in the future, be leveraged to explore the mechanistic details of reactions involving this compound.

At present, any discussion on the mechanistic insights from computational studies for this compound would be purely speculative and based on analogies to related, but distinct, chemical structures. There are no specific research findings or data tables available in the current body of scientific literature to populate a detailed analysis for this compound.

Reactivity and Reaction Mechanisms of 1 Bromo Dibenzofuran 4 Ol

Electrophilic Aromatic Substitution Reactions

The dibenzofuran (B1670420) nucleus is susceptible to electrophilic attack. The regioselectivity of such reactions on 1-bromo-dibenzofuran-4-ol is dictated by the combined electronic effects of the bromo, hydroxyl, and ether oxygen substituents. The hydroxyl group at the 4-position is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to it. lumenlearning.comlibretexts.org The bromine at the 1-position is a deactivating group but also directs ortho and para. pressbooks.pub

Considering the positions on the dibenzofuran ring, the hydroxyl group at C4 strongly activates the C3 and C5 positions. The ether oxygen activates the adjacent C1 and C9a positions, and to a lesser extent, the C3 and C7 positions. The bromine at C1 deactivates the ring but directs to C2 and C9a. The interplay of these effects suggests that electrophilic substitution will preferentially occur at positions activated by the hydroxyl group. For instance, in electrophilic substitution of benzofuran (B130515), attack at the 2- and 3-positions is observed, with the stability of the intermediate sigma complex determining the outcome. stackexchange.com For this compound, the most likely positions for electrophilic attack are C3 and, to a lesser extent, other positions on the hydroxyl-bearing ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. scispace.com While specific studies on this compound are limited, the outcomes can be predicted based on established principles of substituent effects in electrophilic aromatic substitution. lumenlearning.comlibretexts.orglibretexts.orgfiveable.meyoutube.comlibretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The this compound molecule, with its electron-donating hydroxyl group, is not primed for a classical SNAr reaction. whiterose.ac.uk Such electron-rich aromatic halides are generally unreactive towards nucleophiles under standard SNAr conditions. masterorganicchemistry.com

However, nucleophilic substitution can occur under certain conditions. One possibility is a radical-nucleophilic substitution (SRN1) mechanism, which proceeds through radical intermediates and is less dependent on the electronic nature of the substituents. whiterose.ac.ukthieme-connect.com Another avenue for nucleophilic substitution is through metal-catalyzed processes, such as the copper-catalyzed Ullmann-type reactions, which are effective for the amination of brominated dibenzofurans. nih.gov These reactions proceed through a different mechanism than the classical SNAr pathway.

Radical Reactions and Pathways

Radical reactions involving this compound could be initiated by photolysis or with radical initiators. The C-Br bond is susceptible to homolytic cleavage under certain conditions, which would generate an aryl radical at the C1 position. This radical could then participate in various propagation steps, such as hydrogen abstraction or addition to unsaturated systems.

While specific studies on the radical reactions of this compound are not extensively documented, research on related compounds provides some insights. For instance, studies on the reaction of hydroxyl radicals with similar aromatic structures indicate that radical addition to the aromatic ring is a possible pathway. Furthermore, radical-initiated polymerization of vinyl monomers can be achieved using various initiators, and it is conceivable that a suitably functionalized dibenzofuran could participate in such reactions. wikipedia.orglibretexts.orgnih.gov The synthesis of complex benzofuran derivatives has also been achieved through cascade radical cyclization reactions, highlighting the utility of radical intermediates in building complex heterocyclic systems. nih.gov

Metal-Catalyzed Transformations and Mechanistic Studies

The presence of the bromo substituent at the 1-position makes this compound a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. dntb.gov.uacjcatal.comresearchgate.netlibretexts.org The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. libretexts.orgnih.govyoutube.com This method is a powerful alternative to classical methods of C-N bond formation. wikipedia.orgwikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govliverpool.ac.uklibretexts.orgorganic-chemistry.orgwikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to form an aryl-alkyne. organic-chemistry.orglibretexts.orgnih.govresearchgate.net

Table 1: Overview of Palladium-Catalyzed Reactions with this compound as a Putative Substrate

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Base (e.g., Na2CO3) | 1-Aryl-dibenzofuran-4-ol |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 1-(Amino)-dibenzofuran-4-ol |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, PPh3, Base (e.g., Et3N) | 1-(Alkenyl)-dibenzofuran-4-ol |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | 1-(Alkynyl)-dibenzofuran-4-ol |

Copper-catalyzed reactions, particularly the Ullmann condensation, are well-established methods for forming C-O, C-N, and C-S bonds with aryl halides.

Ullmann Condensation: This reaction can be used to couple this compound with alcohols, amines, or thiols. The classical Ullmann reaction often requires harsh conditions, but modern modifications with suitable ligands allow the reactions to proceed under milder conditions. stackexchange.comlibretexts.orglibretexts.orglibretexts.org A copper-catalyzed amination of bromodibenzofurans has been reported as an efficient method for the synthesis of aminodibenzofurans. nih.gov

Table 2: Potential Copper-Catalyzed Reactions of this compound

| Reaction Type | Nucleophile | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| O-Arylation | Phenol (B47542) | CuI, Ligand (e.g., Phenanthroline), Base (e.g., K2CO3) | 1-(Aryloxy)-dibenzofuran-4-ol |

| N-Arylation | Amine | CuI, Ligand (e.g., Ethylenediamine), Base (e.g., K3PO4) | 1-(Amino)-dibenzofuran-4-ol |

Iron, being an earth-abundant and non-toxic metal, has gained significant attention as a catalyst for cross-coupling reactions. Iron-catalyzed cross-coupling of aryl halides with organometallic reagents (e.g., Grignard reagents) provides an alternative to palladium- and copper-catalyzed methods. whiterose.ac.ukthieme-connect.comnih.govwikipedia.org Iron catalysts can also be employed in C-H activation and amidation reactions of heterocycles like benzofurans. fiveable.meliverpool.ac.ukorganic-chemistry.orglibretexts.org

Table 3: Plausible Iron-Catalyzed Transformations for this compound

| Reaction Type | Reagents | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Cross-Coupling | Aryl Grignard Reagent | FeCl3, Ligand (e.g., TMEDA) | 1-Aryl-dibenzofuran-4-ol |

| C-H Amidation | Aniline | Fe(acac)3, Oxidant (e.g., DDQ) | Aminated dibenzofuran derivative |

Role of the Bromine Atom in Reactivity and Selectivity

The bromine atom at the 1-position of the dibenzofuran ring plays a significant role in the compound's reactivity, primarily through its electronic and steric effects.

Electronic Effects:

The bromine atom exhibits a dual electronic nature. It is an electronegative atom, which means it withdraws electron density from the aromatic ring through the sigma bond (inductive effect). This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, making them slower than in unsubstituted dibenzofuran. libretexts.orglibretexts.org

However, the bromine atom also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (mesomeric effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine atom. In the case of this compound, the positions activated by the bromine atom are positions 2 and 9b (ortho) and position 4 (para).

Leaving Group Ability:

In nucleophilic aromatic substitution (NAS) reactions, the bromine atom can act as a leaving group. libretexts.org However, the carbon-bromine bond in aryl halides is significantly stronger than in alkyl halides, making simple SN1 and SN2 reactions unfavorable. libretexts.org For a nucleophilic attack to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which is not the case in this compound. libretexts.org Therefore, nucleophilic substitution at the C1 position would likely require harsh reaction conditions or the use of specific catalysts.

Selectivity in Reactions:

The directing effect of the bromine atom is a key factor in determining the regioselectivity of reactions. In electrophilic substitution reactions, the substitution pattern will be influenced by the combined directing effects of both the bromine and the hydroxyl groups.

Influence of the Hydroxyl Group on Reaction Pathways

The hydroxyl group at the 4-position has a profound influence on the reactivity and reaction pathways of this compound.

Electronic Effects:

The hydroxyl group is a powerful activating group in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com This activation effect is generally stronger than the deactivating effect of the bromine atom.

The hydroxyl group is also an ortho, para-director. In this compound, the positions activated by the hydroxyl group are position 3 (ortho) and position 9a (ortho), and position 6 (para).

Acidity and Nucleophilicity:

The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is an even stronger activating group and nucleophile than the neutral hydroxyl group. Reactions carried out under basic conditions will, therefore, likely proceed through the phenoxide intermediate, leading to enhanced reactivity.

Combined Directing Effects:

The final substitution pattern in electrophilic aromatic substitution reactions on this compound will be determined by the combined directing effects of the bromine and hydroxyl groups. The powerful activating and directing effect of the hydroxyl group is expected to dominate. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the hydroxyl group, which are positions 3 and 9a. Between these, steric hindrance from the adjacent bromine atom might disfavor substitution at position 9a, making position 3 the most probable site of electrophilic attack.

Applications and Potential Research Directions

Role as Synthetic Intermediates in Organic Synthesis

The dibenzofuran (B1670420) nucleus is a core structure in numerous natural products and pharmaceutically important compounds. Consequently, functionalized dibenzofurans are pivotal synthetic intermediates. Various synthetic strategies have been developed to construct the dibenzofuran motif itself, often involving palladium-catalyzed reactions. organic-chemistry.orgacs.org These methods include the intramolecular cyclization of diaryl ethers and phenol-directed C-H activation. acs.orgnih.gov

Once formed, derivatives such as 1-bromo-dibenzofuran-4-ol serve as versatile platforms for further molecular elaboration. The bromo-substituent can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. rsc.org The hydroxyl group can be used as a handle for etherification, esterification, or as a directing group in further aromatic substitutions. This dual functionality enables the construction of complex, highly substituted dibenzofuran-containing molecules. For instance, the total synthesis of natural products like ailanthoidol has been achieved using benzofuranyl bromide intermediates in Stille coupling reactions. rsc.org The development of efficient synthetic routes to access the dibenzofuran core remains an active area of research, highlighting its importance as a precursor in organic synthesis. nih.govrsc.org

Ligand Design in Catalysis

The rigid and planar structure of dibenzofuran makes it an excellent scaffold for the design of ligands used in transition metal catalysis. By attaching coordinating atoms such as phosphorus or nitrogen to the dibenzofuran backbone, chemists can create stable and sterically well-defined ligands that can influence the activity and selectivity of metal centers.

Dibenzofuran-based pincer ligands, for example, have been developed for applications in C-H bond activation. uwyo.edu The dibenzofuran backbone is utilized for its accessible dilithiated complex, which facilitates the introduction of phosphine (B1218219) or other coordinating arms at specific positions (e.g., 4 and 6 positions). uwyo.edu These ligands create a specific coordination environment around a metal center that can promote challenging chemical transformations. Additionally, sulfonated dibenzofuran-based phosphine ligands have been reported, which can impart water solubility to palladium catalysts used in aqueous-phase cross-coupling reactions. researchgate.net The ability to systematically modify the electronic and steric properties of the dibenzofuran scaffold allows for the fine-tuning of the resulting catalyst's performance.

A significant challenge in organic synthesis is the control of stereochemistry. Asymmetric catalysis, which utilizes chiral catalysts to produce one enantiomer of a product in excess, is a powerful solution. The development of effective chiral ligands is central to this field. nih.govresearchgate.net While C2-symmetric ligands have historically dominated, non-symmetrical ligands have gained prominence. nih.gov

The dibenzofuran framework can serve as a rigid backbone for the construction of chiral ligands. By attaching chiral auxiliaries or creating stereogenic centers on the ligand scaffold, it is possible to generate a chiral environment around the metal catalyst. This approach has been successfully applied to related benzofuran (B130515) structures, where palladium(II)-catalyzed enantioselective C-H activation/C-O bond formation is used to synthesize chiral benzofuranones with high enantioselectivity. nih.govorganic-chemistry.org These reactions often employ mono-N-protected amino acids (MPAA) as chiral ligands, demonstrating the principle of using a chiral component to control the stereochemical outcome of a metal-catalyzed reaction. nih.govorganic-chemistry.org The development of dibenzofuran-based chiral ligands holds promise for new applications in asymmetric reactions, leveraging the scaffold's rigidity to translate chiral information effectively during catalysis. nih.gov

Development of Fluorescent Probes and Materials

Dibenzofuran and its derivatives are known for their unique photophysical properties, making them attractive components for fluorescent materials and probes. nih.govacs.org The rigid, conjugated system of dibenzofuran leads to strong fluorescence, often in the blue region of the spectrum. researchgate.net These properties can be tuned by introducing various functional groups onto the dibenzofuran core.

Researchers have synthesized fluorescent dibenzofuran α-amino acids as conformationally rigid analogues of tyrosine. nih.govacs.org These unnatural amino acids exhibit enhanced fluorescent properties compared to naturally occurring proteinogenic amino acids, including shifts in absorption and emission wavelengths and significantly increased brightness. nih.govacs.org The development of such fluorescent building blocks expands the toolbox for creating optical probes for biological applications. rsc.orgsemanticscholar.org These probes can be used for fluorescence imaging, a powerful technique for monitoring biomolecules in living systems with high spatial and temporal resolution. nih.govnih.gov

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Brightness (ε × ΦF) |

| Dibenzofuran α-amino acid 10a | 345 | 398 | 21000 | 0.58 | 12100 |

| Dibenzofuran α-amino acid 10b | 330 | 345 | 16000 | 0.44 | 7000 |

| Dibenzofuran α-amino acid 10c | 315 | 330 | 11000 | 0.45 | 5000 |

| Tyrosine (for comparison) | 274 | 303 | 1400 | 0.14 | 200 |

| This table presents selected photophysical properties of fluorescent dibenzofuran α-amino acids compared to tyrosine, based on data reported in scientific literature. nih.govacs.org |

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two fluorescent molecules, a "donor" and an "acceptor". wikipedia.org This process is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm), making it a "spectroscopic ruler" for measuring molecular-scale distances. teledynevisionsolutions.comrsc.orgnih.gov FRET has become a central tool in biological studies for monitoring conformational changes in proteins, protein-protein interactions, and enzymatic activity. nih.govrsc.org

The enhanced fluorescent properties of dibenzofuran derivatives make them excellent candidates for FRET applications. nih.gov For example, a fluorescent dibenzofuran α-amino acid has been successfully incorporated into a peptide sequence to act as a FRET donor. nih.govacs.org In one study, this peptide was designed as a substrate for the enzyme trypsin. In the intact peptide, a quencher molecule (acceptor) placed at a specific distance from the dibenzofuran donor suppresses its fluorescence. Upon cleavage of the peptide by trypsin, the donor and acceptor are separated, restoring the fluorescence of the dibenzofuran moiety. nih.govacs.org This "turn-on" fluorescence provides a direct readout of enzyme activity, demonstrating the utility of dibenzofuran-based probes in designing FRET-based biosensors. researchgate.netmdpi.com

Organic Light-Emitting Diodes (OLEDs) are a major technology for displays and solid-state lighting, valued for their thin, flexible, and efficient nature. nih.gov The performance of an OLED is highly dependent on the organic materials used in its various layers. Dibenzofuran derivatives have emerged as promising materials for OLEDs, particularly as hosts for phosphorescent emitters or as core components of the emitters themselves. researchgate.netmdpi.com

The high triplet energy and good electron transport properties of the dibenzofuran scaffold make it an excellent host material for blue phosphorescent OLEDs (PhOLEDs). researchgate.net For instance, substituting dibenzofuran at the 2,8-positions with diphenylphosphine oxide moieties yields a material with favorable electron-transport properties that does not lower the triplet energy, which is crucial for hosting blue emitters like FIrpic. researchgate.net Furthermore, incorporating the dibenzofuran unit into multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters has led to high-performance blue OLEDs with high color purity and remarkable external quantum efficiencies (EQEs) of up to 25.9%. rsc.org Dibenzofuran-anthracene derivatives have also been patented for use in the light-emitting layer of OLEDs. nih.gov

| Emitter | Device EQEmax (%) | CIE Coordinates (x, y) | Emitter Type |

| DABNA-3-DBF | 25.9 | (0.16, 0.07) | Blue MR-TADF |

| FIrpic (in DBF host) | 10.1 | N/A | Blue-Green Phosphorescent |

| This table summarizes the performance of selected OLEDs incorporating dibenzofuran-based materials, as reported in the literature. researchgate.netrsc.org |

Phosphorescence is a photoluminescent process where a molecule emits light from an excited triplet state. dtu.dk Unlike fluorescence, phosphorescence has a much longer lifetime. Materials that exhibit phosphorescence at ambient temperatures are known as RTP materials and are of great interest for applications in optoelectronics, security, and bio-imaging. dtu.dk

The dibenzofuran core has been shown to exhibit intrinsic room-temperature phosphorescence. nih.gov The rigid structure of dibenzofuran helps to suppress non-radiative decay pathways from the triplet state, which is a key requirement for observing RTP. nih.gov By incorporating dibenzofuran into larger molecular structures or host-guest systems, its RTP properties can be modulated. For example, dibenzofuran has been used as an acceptor unit in donor-acceptor molecules designed as white-light emitters. researchgate.net While challenges remain, such as potential interference from isomeric impurities, the inherent phosphorescent properties of the dibenzofuran scaffold make it a promising platform for the rational design of new metal-free RTP materials. nih.govresearchgate.net

Exploration in Medicinal Chemistry and Pharmacology

Enzyme Inhibitors and Biological Probes

The benzofuran nucleus is structurally similar to several known enzyme inhibitors, making its derivatives prime candidates for investigation. For instance, compounds featuring a benzofuranone ring, which shares structural elements with dibenzofuran, have been explored for their acetylcholinesterase (AChE) inhibitory activity, a key target in the symptomatic treatment of Alzheimer's disease. Derivatives of benzofuran have been synthesized and tested for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov While some dibenzofuran-piperazine derivatives were found to lack promising anticholinesterase activity compared to the standard drug donepezil, other classes of benzofuran derivatives have shown potent inhibition, indicating that the specific substitutions on the core structure are critical for activity. nih.govnih.govgazi.edu.tr The potential of this compound as a specific enzyme inhibitor remains an area for future research, building on the foundational knowledge from related compounds.

Antiplatelet and Anticholinesterase Activity Studies

Research into dibenzofuran derivatives has uncovered potential therapeutic applications in managing thromboembolic diseases. A study on a series of N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives revealed significant antiplatelet activity. nih.govgazi.edu.tr One derivative, in particular, exhibited a high percentage of inhibition on platelet aggregation induced by arachidonic acid, comparable to the standard drug, aspirin. gazi.edu.trtandfonline.com This highlights the potential of the dibenzofuran scaffold in the development of new antiplatelet agents. tandfonline.com

In the realm of neurodegenerative diseases, cholinesterase inhibition is a primary therapeutic strategy. While some synthesized dibenzofuran-piperazine derivatives did not show significant promise as anticholinesterase agents, the broader class of benzofuran derivatives has yielded more positive results. tandfonline.com For example, a series of benzofuran-based 1,2,4-triazole derivatives were evaluated for their inhibitory potential against acetylcholinesterase (AChE), with several compounds displaying promising efficacy. nih.gov One 5-bromobenzofuran-triazole derivative with a 2,5-dimethoxyphenyl moiety was identified as a highly potent AChE inhibitor. nih.gov

| Compound | Substituent Moiety | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 10d | 2,5-dimethoxyphenyl | 0.55 ± 1.00 | nih.gov |

| Other Derivatives (10a-c, 10e) | Various substituted phenyls | 0.65 - 2.28 | nih.gov |

Anti-inflammatory and Cytotoxic Activities

The anti-inflammatory potential of compounds containing the benzofuran and dibenzofuran core is an active area of research. ekb.eg Studies have shown that certain fluorinated benzofuran derivatives, which also contain bromine and hydroxyl groups, can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov This suggests a mechanism of action relevant to treating inflammatory conditions.

The cytotoxic potential of dibenzofuran derivatives against cancer cells has also been established. Natural dibenzofuran derivatives isolated from the plant Eupatorium fortunei demonstrated potent inhibitory activities against non-small-cell lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.gov Furthermore, the introduction of halogens, including bromine, into the benzofuran ring has been consistently linked to a significant increase in cytotoxic and anticancer activities. nih.gov One brominated benzofuran derivative showed remarkable cytotoxicity against human leukemia cells (K562 and HL60) with very low IC₅₀ values, while showing no toxicity towards normal cells. nih.gov

| Compound Class | Specific Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Dibenzofuran | Eupatodibenzofuran A | A549 (Lung Cancer) | 5.95 ± 0.89 | nih.gov |

| Dibenzofuran | Eupatodibenzofuran A | MCF-7 (Breast Cancer) | 5.32 ± 0.31 | nih.gov |

| Brominated Benzofuran | Compound 1 (from reference) | K562 (Leukemia) | 5 | nih.gov |

| Brominated Benzofuran | Compound 1 (from reference) | HL60 (Leukemia) | 0.1 | nih.gov |

Antimicrobial and Anticancer Properties of Derivatives

The dibenzofuran skeleton is a promising scaffold for developing new antimicrobial agents. ekb.eg A study focusing on biphenyl and dibenzofuran derivatives identified compounds with potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.govresearchgate.net Similarly, certain derivatives of 3-benzofurancarboxylic acid containing bromine demonstrated activity against Gram-positive cocci and Candida strains. nih.gov Structure-activity relationship studies have suggested that the presence of bromo-substituents can enhance the antimicrobial activity of benzofuran compounds. researchgate.net

In oncology, the benzofuran and dibenzofuran scaffolds are featured in numerous compounds with potent anticancer properties. biointerfaceresearch.comsemanticscholar.org The addition of a bromine atom to these structures is a known strategy for enhancing efficacy. nih.gov For instance, a benzofuran-based oxadiazole derivative containing bromine was found to be the most efficient compound against HCT116 human colon cancer cells in a tested series, with an IC₅₀ value of 3.27 μM. nih.gov These findings underscore the importance of the bromodibenzofuran structural motif as a template for designing novel anticancer therapeutics.

Environmental Studies: Behavior and Degradation

Polybrominated dibenzofurans (PBDFs) are recognized as a class of persistent environmental pollutants. mdpi.com Their toxic effects are considered comparable to their well-studied chlorinated analogs, and they are known to activate the aryl-hydrocarbon receptor (AhR) signaling pathway, which mediates a variety of toxic effects. nih.govnih.govbohrium.com The persistence and bioaccumulation potential of these compounds are of significant concern for environmental and human health. mdpi.comnih.gov

Formation of Brominated Dioxins and Furans

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) can be formed and released into the environment through various thermal and combustion processes. bohrium.cominchem.org They have been identified as by-products in the manufacturing of brominated flame retardants and are produced during the incineration of waste containing bromine. nih.govnih.gov The combustion of organic materials in the presence of both bromine and chlorine can lead to the formation of mixed halogenated (bromo/chloro) dibenzofurans. nih.gov Given that this compound is a brominated aromatic hydroxyl compound, its behavior in high-temperature environments could potentially contribute to the formation of more highly brominated and toxicologically significant PBDDs and PBDFs. The environmental fate, including potential for photodegradation and biodegradation, of specific brominated dibenzofurans is an area of ongoing research to fully assess their environmental risk. inchem.orgmdpi.com

Conclusion and Future Perspectives in 1 Bromo Dibenzofuran 4 Ol Research

Summary of Key Research Findings

While dedicated research solely on 1-bromo-dibenzofuran-4-ol is limited, the existing body of knowledge on substituted dibenzofurans provides a framework for understanding its potential significance. The dibenzofuran (B1670420) scaffold is a core component in various biologically active compounds and functional materials. biointerfaceresearch.comrsc.org Research into halogenated and hydroxylated dibenzofurans suggests that these substitutions can significantly influence the molecule's properties and potential applications.

The introduction of a bromine atom and a hydroxyl group at specific positions on the dibenzofuran core, as in this compound, is expected to modulate its electronic and biological characteristics. For instance, the position of substituents on the dibenzofuran ring has been shown to be critical for the performance of host materials in phosphorescent organic light-emitting diodes (OLEDs). nih.govmdpi.com Specifically, modifications at the 1- and 4-positions have been explored to tune the material's properties. nih.govrsc.org This suggests that this compound could be a valuable intermediate or target molecule in the development of new materials with specific electronic properties.

Furthermore, various dibenzofuran derivatives have demonstrated a range of biological activities, including anticancer and antibacterial properties. biointerfaceresearch.com The presence of a halogen, such as bromine, can enhance the biological activity of organic molecules. Therefore, it is plausible that this compound could exhibit interesting pharmacological properties, making it a candidate for further investigation in drug discovery.

Challenges and Opportunities in Synthesis and Application

The synthesis of specifically substituted dibenzofurans like this compound presents notable challenges, primarily centered around achieving regioselectivity. organic-chemistry.orgoregonstate.edu Traditional synthetic methods often result in mixtures of isomers, which are difficult to separate. oregonstate.edu

Challenges in Synthesis:

Regioselectivity: Directing the bromination and hydroxylation to the C1 and C4 positions of the dibenzofuran core is a significant hurdle. Many synthetic routes for dibenzofurans lack precise control over the substitution pattern, leading to the formation of multiple products. organic-chemistry.orgoregonstate.edu

Harsh Reaction Conditions: Some synthetic methods for creating the dibenzofuran skeleton or for introducing substituents require harsh conditions, which may not be compatible with other functional groups on the molecule.

Opportunities in Synthesis and Application:

Modern Synthetic Methods: The development of novel catalytic systems, including palladium- and copper-catalyzed reactions, offers new avenues for the regioselective synthesis of substituted dibenzofurans. biointerfaceresearch.comorganic-chemistry.org These methods can provide milder reaction conditions and improved yields.

C-H Functionalization: Advances in direct C-H functionalization techniques could provide a more direct and efficient route to synthesize this compound, avoiding the need for pre-functionalized starting materials.

Materials Science: The unique substitution pattern of this compound presents an opportunity for its exploration as a building block for novel organic electronic materials, such as those used in OLEDs. nih.govmdpi.comrsc.org

Medicinal Chemistry: The potential for biological activity warrants further investigation. Screening of this compound and its derivatives against various biological targets could uncover new therapeutic applications. biointerfaceresearch.com

| Synthetic Approach | Key Features | Potential for this compound Synthesis |

| Palladium-catalyzed Cross-Coupling/Aromatization and Copper-catalyzed Ullmann Coupling | One-pot synthesis from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org | Offers a potential route to the dibenzofuran core, but regioselective introduction of the bromo and hydroxyl groups would require further steps. |

| Cyclization of Diarylether Derivatives | A common strategy for forming the dibenzofuran nucleus. rsc.orgnih.gov | The starting diarylether would need to be appropriately substituted to yield the desired product, which can be challenging to prepare. |

| Construction from Benzofuran (B130515) or Phenol (B47542) Derivatives | Building the dibenzofuran system from simpler precursors. rsc.orgnih.gov | This approach could allow for better control of the substitution pattern by starting with appropriately functionalized benzofurans or phenols. |

Emerging Research Avenues and Interdisciplinary Connections

The study of this compound is poised to benefit from and contribute to several emerging research areas. The interdisciplinary nature of modern science provides a fertile ground for exploring the full potential of this molecule.

Emerging Research Avenues:

Photocatalysis in Synthesis: The use of visible-light photocatalysis is an emerging trend in organic synthesis. Developing a photocatalytic route to this compound could offer a more sustainable and efficient synthetic strategy.

Computational Chemistry: In silico studies can play a crucial role in predicting the electronic, optical, and biological properties of this compound. researchgate.net This can help in prioritizing experimental efforts and in designing new derivatives with enhanced properties.

Biocatalysis: The use of enzymes to catalyze the synthesis or modification of dibenzofurans could provide a highly selective and environmentally friendly approach to producing this compound.

Interdisciplinary Connections:

Materials Science and Engineering: The exploration of this compound in the development of new organic semiconductors, emitters for OLEDs, and other electronic devices will require close collaboration between chemists and materials scientists. nih.govmdpi.comrsc.org

Chemical Biology and Pharmacology: Investigating the biological activity of this compound will necessitate partnerships with biologists and pharmacologists to conduct in vitro and in vivo studies. biointerfaceresearch.com

Environmental Science: Understanding the environmental fate and potential toxicity of halogenated organic compounds like this compound is crucial. researchgate.netnih.gov This will involve collaboration with environmental scientists to assess its persistence and impact on ecosystems.

| Research Area | Potential Contribution of this compound |

| Organic Electronics | Serve as a building block for hole-transporting or host materials in OLEDs. nih.govmdpi.comrsc.org |

| Drug Discovery | Act as a lead compound or scaffold for the development of new therapeutic agents. biointerfaceresearch.com |

| Probe Development | Potential for development into fluorescent probes for biological imaging, leveraging the dibenzofuran core's intrinsic fluorescence. |

常见问题

Q. What are the optimal synthetic routes for 1-bromo-dibenzofuran-4-ol, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via electrophilic aromatic bromination of dibenzofuran-4-ol. Key parameters include:

- Temperature : Bromination typically proceeds at 0–25°C to minimize side reactions like di-bromination.

- Catalyst : Lewis acids (e.g., FeBr₃) enhance regioselectivity for the 1-position .

- Solvent : Non-polar solvents (e.g., dichloromethane) improve solubility and reaction homogeneity.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yields range from 60–75%, with impurities often arising from incomplete bromination or oxidation byproducts .

Q. How should solubility and stability be managed during experimental preparation?

this compound is sparingly soluble in aqueous buffers but dissolves in DMSO (up to 10 mM) . For in vitro studies:

- Stock solution preparation : Dissolve in DMSO (10 mM), then dilute with PBS or cell culture media (final DMSO ≤0.1% to avoid cytotoxicity).

- Storage : Store at 4°C in airtight, light-protected vials to prevent degradation.

- Stability : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for decomposition peaks over time .

Q. What analytical methods are recommended for structural characterization?

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), hydroxyl proton (δ 5.4 ppm, broad), and bromine-induced deshielding .

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (M.Wt 323.18) with [M+H]⁺ at m/z 324.18 .

- Elemental analysis : Validate purity (>98%) by matching calculated vs. observed C, H, Br, and O percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in reactivity (e.g., unexpected byproducts in cross-coupling reactions) may arise from:

- Trace moisture : Hydrolysis of the bromine substituent can occur if solvents are not rigorously dried. Use molecular sieves or anhydrous solvents.

- Metal catalyst interactions : Pd-based catalysts (e.g., Pd(PPh₃)₄) may deactivate due to coordination with the hydroxyl group. Pre-protection (e.g., silylation) of the hydroxyl improves reaction efficiency .

- Methodology replication : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies and validate using control experiments .

Q. What strategies enhance the compound’s stability in long-term catalytic studies?

- Derivatization : Protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent oxidation.

- Inert atmosphere : Conduct reactions under argon/nitrogen to inhibit oxidative degradation.

- Additives : Include radical scavengers (e.g., BHT) in storage solutions to suppress free radical-mediated decomposition .

Q. How can computational modeling guide the design of derivatives for biological activity studies?

- Docking simulations : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., cytochrome P450 enzymes).

- QM/MM calculations : Assess electronic effects of bromine and hydroxyl groups on reaction pathways (e.g., SN2 substitution vs. elimination).

- ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。